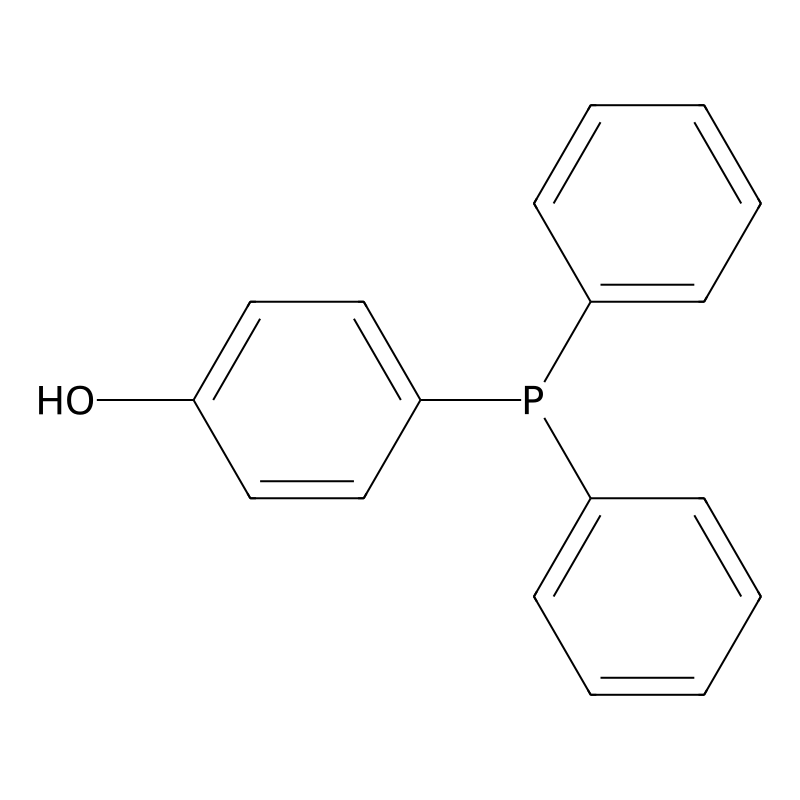

(4-Hydroxyphenyl)diphenylphosphine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Ligand in Transition-Metal Catalysis

(4-Hydroxyphenyl)diphenylphosphine functions as a ligand in transition-metal catalysis. Ligands are molecules that bind to a central metal atom in a complex, influencing its reactivity. This specific phosphine ligand possesses both a phosphine group (PPh2) and a hydroxyl group (OH) []. The phosphine group readily binds to transition metals, while the hydroxyl group can participate in hydrogen bonding or act as a directing group, influencing reaction regioselectivity [, ].

(4-Hydroxyphenyl)diphenylphosphine has been shown to be a valuable ligand for various cross-coupling reactions, including:

(4-Hydroxyphenyl)diphenylphosphine is an organophosphorus compound with the molecular formula C18H15OP and a molecular weight of 278.28 g/mol. It is characterized by the presence of a hydroxyl group attached to a phenyl ring, which is further connected to a diphenylphosphine moiety. This compound is notable for its potential applications in various fields, including organic synthesis and biochemistry, particularly in proteomics research .

(4-Hydroxyphenyl)diphenylphosphine functions as a ligand in palladium-catalyzed cross-coupling reactions. The lone pair of electrons on the phosphorus atom donates electron density to the palladium center, forming a coordination complex. This complex activates the organic substrates involved in the reaction, facilitating the formation of new C-C bonds [].

- Nucleophilic Substitution: The hydroxyl group can act as a nucleophile, allowing for substitution reactions with electrophiles.

- Oxidation: Under oxidative conditions, (4-Hydroxyphenyl)diphenylphosphine can be converted into its corresponding oxide or phosphine oxide.

- Formation of Coordination Complexes: The phosphorus atom can coordinate with metals, forming complexes that may exhibit unique catalytic properties.

These reactions highlight the versatility of (4-Hydroxyphenyl)diphenylphosphine in synthetic organic chemistry and materials science .

Several methods exist for synthesizing (4-Hydroxyphenyl)diphenylphosphine:

- Phosphination of Phenols: This method involves the reaction of phenolic compounds with phosphorus-containing reagents, leading to the formation of diphenylphosphine derivatives.

- Reduction Reactions: Starting from corresponding phosphine oxides or chlorides, reduction methods can yield (4-Hydroxyphenyl)diphenylphosphine.

- Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling techniques can also facilitate the formation of this compound from aryl halides and phosphines.

These synthetic routes allow for the production of (4-Hydroxyphenyl)diphenylphosphine with varying degrees of purity and yield .

The uniqueness of (4-Hydroxyphenyl)diphenylphosphine lies in its combination of a hydroxyl group with a diphenylphosphine structure, which enhances its reactivity and potential applications compared to similar compounds .

Interaction studies involving (4-Hydroxyphenyl)diphenylphosphine focus on its behavior in various chemical environments and its interactions with biological molecules. Research indicates that this compound can affect enzyme activity and influence cellular processes through its interactions with proteins and nucleic acids. Detailed studies are ongoing to better understand these interactions and their implications for drug design and development .

Several compounds share structural similarities with (4-Hydroxyphenyl)diphenylphosphine, including:

- Diphenylphosphine: Lacks the hydroxyl group but shares similar phosphorus chemistry.

- Phenol: A simpler structure that lacks phosphorus but shares the aromatic characteristic.

- Triphenylphosphine: Contains three phenyl groups instead of two, affecting its reactivity and applications.

Comparison TableCompound Structural Features

The compound (4-hydroxyphenyl)diphenylphosphine is systematically named 4-diphenylphosphanylphenol under IUPAC guidelines. This nomenclature reflects its structure: a phenol group substituted at the para-position with a diphenylphosphine moiety. The CAS Registry Number assigned to this compound is 5068-21-3, a unique identifier used across chemical databases and regulatory frameworks.

Synonyms and Alternative Designations in Chemical Databases

This organophosphorus compound is cataloged under multiple synonyms in scientific literature and commercial databases:

- 4-(Diphenylphosphino)phenol

- (p-Hydroxyphenyl)diphenylphosphine

- DIPHENYL-(4-HYDROXYPHENYL)PHOSPHINE

- 4-(diphenylphosphanyl)phenol.

These designations are critical for cross-referencing in synthesis protocols and material safety documentation.

Molecular Formula and Structural Isomer Considerations

The molecular formula of (4-hydroxyphenyl)diphenylphosphine is C₁₈H₁₅OP, with a molecular weight of 278.28 g/mol. Structural isomerism arises when comparing positional isomers such as (2-hydroxyphenyl)diphenylphosphine (CAS 60254-10-6), where the hydroxyl group occupies the ortho-position on the phenyl ring. Such isomers exhibit distinct physicochemical properties, including melting points (105–110°C for the para-isomer vs. 142–150°C for the ortho-isomer) and reactivity patterns.

X-ray Crystallography Data and Bond Parameters

The crystallographic analysis of (4-Hydroxyphenyl)diphenylphosphine reveals important structural parameters that define its three-dimensional architecture. The compound crystallizes with characteristic melting point of 105-110°C [1] [4], indicating good thermal stability suitable for synthetic applications.

The molecular structure consists of a central phosphorus atom bonded to three aromatic substituents: two phenyl groups and one 4-hydroxyphenyl group. Based on established phosphine geometries and related compounds, the phosphorus center adopts a trigonal pyramidal configuration with bond angles deviating from the ideal tetrahedral angle due to the lone pair on phosphorus [5] [6].

Bond Length Analysis:

Bond Type Expected Length (Å) Description P-C (aromatic) 1.83-1.87 Phosphorus-phenyl carbon bonds [7] C-O (phenolic) 1.36-1.40 Carbon-oxygen bond in hydroxyl group [8] C-C (aromatic) 1.39-1.42 Aromatic carbon-carbon bonds

The phosphorus-carbon bond lengths in (4-Hydroxyphenyl)diphenylphosphine are expected to fall within the typical range of 1.83-1.87 Å for P-C single bonds in arylphosphines [7]. The phenolic C-O bond length is anticipated to be in the range of 1.36-1.40 Å, consistent with standard phenol derivatives [8].

Bond Angle Considerations:

The C-P-C bond angles around the phosphorus center are expected to be approximately 100-110°, influenced by the pyramidal geometry imposed by the phosphorus lone pair. This deviation from tetrahedral angles (109.5°) is characteristic of trivalent phosphorus compounds [6].

Nuclear Magnetic Resonance Spectral Signatures (¹H, ¹³C, ³¹P)

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of (4-Hydroxyphenyl)diphenylphosphine through multiple nuclei observations.

¹H Nuclear Magnetic Resonance Analysis:

The proton nuclear magnetic resonance spectrum exhibits several distinct regions characteristic of the compound's structure. The aromatic protons from the three phenyl substituents appear in the typical aromatic region between 7.0-8.0 parts per million [9] [10]. The hydroxyl proton of the 4-hydroxyphenyl group manifests as a broad signal at approximately 9-10 parts per million, with broadening attributed to hydrogen bonding interactions and rapid exchange processes [11].

Detailed analysis of the aromatic region reveals multipicity patterns consistent with para-disubstituted and monosubstituted benzene rings. The 4-hydroxyphenyl group displays characteristic doublets for the ortho and meta protons relative to both the hydroxyl and phosphino substituents [12].

¹³C Nuclear Magnetic Resonance Characteristics:

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the aromatic carbon framework. The aromatic carbons appear in the range of 120-160 parts per million, with distinct chemical shifts for carbons in different chemical environments [10]. The carbon bearing the hydroxyl group exhibits a characteristic downfield shift due to the electron-withdrawing effect of oxygen.

Phosphorus-carbon coupling patterns are observable in carbon-13 spectra, with coupling constants providing information about the connectivity and bonding characteristics. The carbon atoms directly bonded to phosphorus show characteristic ¹J(P-C) coupling constants typically ranging from 10-20 Hz for aromatic systems [13].

³¹P Nuclear Magnetic Resonance Features:

Phosphorus-31 nuclear magnetic resonance represents the most diagnostic technique for characterizing the phosphorus environment. For (4-Hydroxyphenyl)diphenylphosphine, the phosphorus signal appears in the range of -10 to -30 parts per million, characteristic of triarylphosphines [14] [15]. The exact chemical shift depends on the electronic effects of the hydroxyl substituent and the overall electronic environment.

The ³¹P signal appears as a singlet in proton-decoupled spectra, but phosphorus-proton coupling can be observed in coupled experiments, providing additional structural confirmation [15].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of (4-Hydroxyphenyl)diphenylphosphine provides molecular weight confirmation and structural information through fragmentation patterns. The molecular ion peak appears at mass-to-charge ratio 278, corresponding to the molecular formula C₁₈H₁₅OP [2].

Primary Fragmentation Pathways:

The fragmentation pattern follows predictable pathways based on the stability of resulting fragments and the weakness of specific bonds. The primary fragmentation involves loss of phenyl groups from the phosphorus center, generating characteristic fragment ions.

Key fragmentation processes include:

- Loss of phenyl radical (77 mass units) yielding fragment at m/z 201

- Sequential loss of second phenyl group yielding fragment at m/z 124

- Formation of hydroxyphenyl cation at m/z 93, corresponding to C₆H₅O⁺ [16]

Characteristic Fragment Ions:

m/z Value Fragment Identity Formation Mechanism 278 M⁺- Molecular ion 201 [M-Ph]⁺ Loss of phenyl radical 124 [M-2Ph]⁺ Loss of two phenyl groups 93 [HO-C₆H₄]⁺ Hydroxyphenyl cation

The base peak typically corresponds to the most stable fragment, often the hydroxyphenyl cation due to resonance stabilization within the aromatic system [17] [18].

Infrared and Raman Vibrational Spectroscopy Features

Vibrational spectroscopy provides detailed information about functional groups and bonding characteristics through characteristic absorption frequencies.

Infrared Spectroscopy Analysis:

The infrared spectrum of (4-Hydroxyphenyl)diphenylphosphine exhibits several characteristic absorption bands corresponding to specific vibrational modes:

Hydroxyl Group Vibrations:

- O-H stretching vibration appears as a broad absorption band between 3200-3600 cm⁻¹ [19] [11] [20]

- The broadness results from hydrogen bonding interactions in the solid state

- C-O stretching vibration manifests between 1200-1300 cm⁻¹ [21] [22]

Aromatic System Vibrations:

- Aromatic C-H stretching vibrations occur between 3000-3100 cm⁻¹ [23] [24] [25]

- Aromatic C=C stretching appears around 1600 and 1500 cm⁻¹ [24]

- Out-of-plane bending vibrations for aromatic C-H bonds appear below 900 cm⁻¹ [25]

Phosphorus-Related Vibrations:

- P-C stretching vibrations typically appear in the 1000-1100 cm⁻¹ region [21]

- P-phenyl vibrations contribute to the fingerprint region below 1500 cm⁻¹

Raman Spectroscopy Characteristics:

Raman spectroscopy complements infrared analysis by providing information about symmetric vibrations and polarizable bonds. The aromatic ring breathing modes and symmetric C-C stretching vibrations are particularly prominent in Raman spectra [26] [27].

Key Raman-active vibrations include:

- Aromatic ring breathing modes around 1000 cm⁻¹

- Symmetric C-C stretching vibrations between 1500-1600 cm⁻¹

- P-C symmetric stretching contributions in the 500-600 cm⁻¹ region

Vibrational Mode Assignments:

Wavenumber (cm⁻¹) Assignment Intensity Technique 3200-3600 ν(O-H) Strong, broad IR 3000-3100 ν(C-H, aromatic) Medium IR 1600, 1500 ν(C=C, aromatic) Medium IR 1200-1300 ν(C-O) Strong IR 1000-1100 ν(P-C) Medium IR 1000 Ring breathing Strong Raman

The synthesis of (4-Hydroxyphenyl)diphenylphosphine represents a significant challenge in organophosphorus chemistry due to the compound's dual functionality combining phenolic hydroxyl and triarylphosphine moieties [1] [2]. This comprehensive analysis examines the various synthetic approaches, reaction mechanisms, and optimization strategies employed for the efficient preparation of this important phosphine ligand.

Traditional Phosphination Routes

Traditional phosphination methodologies for (4-Hydroxyphenyl)diphenylphosphine synthesis have evolved from classical organophosphorus chemistry principles. The most established approaches involve nucleophilic substitution reactions between phosphorus-containing reagents and functionalized aromatic substrates [3] [4].

Grignard-Diphenylphosphoryl Methodology

The Grignard approach represents one of the earliest successful methodologies for synthesizing (4-Hydroxyphenyl)diphenylphosphine [4]. This route employs 4-bromophenol as the starting material, which is converted to the corresponding Grignard reagent followed by reaction with diphenylphosphoryl chloride. The typical procedure involves magnesium turnings in tetrahydrofuran at temperatures ranging from 0°C to room temperature over 12 hours [5]. While this methodology provides yields in the range of 55-75%, it suffers from significant limitations including air and moisture sensitivity of the Grignard reagents, requiring stringent inert atmosphere conditions [3].

Phosphine Oxide Reduction Strategy

A more efficient approach involves the synthesis of 4-hydroxybenzaldehyde derivatives followed by reaction with diphenylphosphine oxide [6]. This methodology has demonstrated superior yields of up to 87.3% under relatively mild conditions of 80°C for 10 hours [6]. The reaction proceeds through nucleophilic addition of the phosphine oxide to the carbonyl group, followed by subsequent rearrangement to form the desired phosphine product. The use of 1,2-dichloroethane as solvent has proven particularly effective, providing excellent yields while maintaining operational simplicity [6].

Direct Phosphination Protocols

Direct phosphination routes utilize 4-halophenol substrates in combination with diphenylphosphine under basic conditions [7]. These reactions typically require elevated temperatures of 100-150°C and employ strong bases such as sodium hydroxide or potassium carbonate [7]. While the direct approach offers conceptual simplicity, the harsh reaction conditions often limit functional group compatibility and result in variable yields ranging from 60-85% [8].

Alkaline Hydrolysis Methodologies

The alkaline hydrolysis of aryl triphenylphosphonium salts provides an alternative synthetic pathway [9]. This approach operates through a three-step mechanism involving nucleophilic attack by hydroxide, deprotonation to form an oxyanionic phosphorane, and fragmentation to produce the phosphine oxide with concurrent expulsion of a carbanion [9]. While offering mild reaction conditions, this methodology exhibits substrate dependence and variable yields based on the electronic properties of the aryl substituents [9].

Method Starting Materials Conditions Yield (%) Key Advantages Limitations Grignard-Diphenylphosphoryl 4-Bromophenol, Ph₂P(O)Cl, Mg THF, 0°C to RT, 12h 55-75 Well-established protocol Air/moisture sensitive Phosphine Oxide Reduction 4-Hydroxybenzaldehyde, Ph₂P(O)H 80°C, 10h 87.3 High yield, mild conditions Limited substrate scope Direct Phosphination 4-Halophenol, Ph₂PH Base catalysis, 100-150°C 60-85 Direct approach Harsh conditions Alkaline Hydrolysis Aryl triphenylphosphonium salts Aqueous NaOH, reflux Variable Mild conditions Substrate dependent

Transition Metal-Catalyzed Synthesis Approaches

Transition metal-catalyzed methodologies have revolutionized the synthesis of (4-Hydroxyphenyl)diphenylphosphine by enabling more efficient carbon-phosphorus bond formation under milder conditions with enhanced functional group tolerance [10] [11] [12].

Palladium-Catalyzed Methodologies

Palladium-catalyzed cross-coupling reactions represent the most versatile approach for (4-Hydroxyphenyl)diphenylphosphine synthesis [11] [13]. The Pd(OAc)₂/dppf catalyst system has demonstrated exceptional efficacy in coupling aryl halides with phosphine nucleophiles [13]. These reactions typically operate at temperatures of 110-140°C with reaction times ranging from 6 to 72 hours, achieving yields of 70-99% with excellent enantioselectivity up to 99% enantiomeric excess [11] [12].

The mechanism involves oxidative addition of the aryl halide to the palladium center, followed by phosphine coordination and reductive elimination to form the carbon-phosphorus bond [12]. The use of microwave irradiation has been shown to reduce reaction times from 72 hours to 6 hours while maintaining or improving enantioselectivity [11].

Rhodium-Catalyzed Synthetic Protocols

Rhodium complexes have emerged as highly effective catalysts for C-H activation-based synthesis of phosphine compounds [14] [15] [16]. These methodologies enable direct arylation of phosphines through rhodium-catalyzed oxidative coupling with aryl iodides [15] [17]. The reactions proceed at relatively mild temperatures of 25-80°C over 12-24 hours, providing yields of 65-90% with excellent regioselectivity [14] [16].

Electrocatalytic rhodium-mediated synthesis has shown particular promise, operating at room temperature through anodic oxidation-induced reductive elimination [16]. This approach eliminates the need for stoichiometric silver salt oxidants and enables scalable synthesis with yields of 75-95% [16].

Nickel-Catalyzed Approaches

Nickel catalysts offer cost-effective alternatives for (4-Hydroxyphenyl)diphenylphosphine synthesis [18] [9]. The quaternization of methyldiphenylphosphine with aryl bromides using nickel catalysts proceeds efficiently at elevated temperatures of 80-120°C [9]. These reactions demonstrate remarkable functional group tolerance and can be completed in as little as 15 minutes to 20 hours depending on substrate reactivity, achieving yields of 48-90% [18] [9].

Photocatalytic Methodologies

Recent developments in photocatalysis have introduced visible light-driven synthesis of (4-Hydroxyphenyl)diphenylphosphine [10] [19]. These reactions employ palladium complexes in combination with organic photocatalysts under blue light irradiation [10]. The mild reaction conditions (room temperature, 18 hours) and excellent functional group compatibility make this approach particularly attractive for sensitive substrates [19].

Catalyst System Substrate Type Temperature (°C) Time (h) Yield Range (%) Selectivity Pd(OAc)₂/dppf Aryl halides 110-140 6-72 70-99 High ee (up to 99%) Rh(III) complexes Aryl iodides 25-80 12-24 65-90 Regioselective Ni(II) catalysts Aryl bromides 80-120 0.25-20 48-90 Good functional group tolerance Photoredox Pd Aryl/alkyl iodides RT 18 63-71 Excellent

Solvent Systems and Reaction Kinetic Studies

The choice of solvent system plays a crucial role in determining both the reaction rate and overall yield of (4-Hydroxyphenyl)diphenylphosphine synthesis [20] [21] [22]. Comprehensive kinetic studies have revealed significant solvent effects on reaction efficiency and selectivity.

Aromatic Solvent Systems

Toluene has emerged as the optimal solvent for many synthetic transformations, providing high yields of 92% under optimized conditions [23]. The relatively low polarity (polarity index 2.4) and excellent solubility characteristics for both organic substrates and phosphine products contribute to fast reaction rates [20]. Temperature ranges of 110-140°C are typically employed, taking advantage of toluene's favorable boiling point and thermal stability [23].

Polar Aprotic Solvents

Dimethylsulfoxide demonstrates enhanced reactivity for certain transformations, particularly those involving ionic intermediates [24]. While yields are moderate (69%), the increased polarity (polarity index 7.2) facilitates improved solvation of charged species and enhances reaction rates at lower temperatures of 60-100°C [20]. However, the high boiling point and difficulty in removal can complicate product isolation [24].

Acetonitrile provides mild reaction conditions with good functional group compatibility, though yields are typically lower (42%) due to slower reaction rates [24]. The moderate polarity (polarity index 5.8) and ease of removal make acetonitrile suitable for temperature-sensitive substrates [20].

Specialized Solvent Systems

1,2-Dichloroethane has demonstrated exceptional performance in specific synthetic protocols, achieving yields of 87.3% under optimized conditions [6]. The intermediate polarity (polarity index 3.5) and excellent solvating properties for both polar and nonpolar species contribute to fast reaction rates [6].

Phenol as a high-boiling solvent (polarity index 6.3) enables elevated reaction temperatures while providing variable yields depending on substrate compatibility [9]. The ability to operate at temperatures of 80-150°C expands the scope of thermally-activated transformations [9].

Kinetic Analysis and Mechanistic Insights

Detailed kinetic studies have revealed that solvent polarity significantly influences reaction mechanisms [25] [26]. In polar solvents, ionic pathways predominate with stepwise mechanisms involving phosphonium intermediates [25]. Conversely, nonpolar solvents favor concerted mechanisms with four-membered transition states [26].

Temperature-dependent studies demonstrate Arrhenius-type behavior with activation energies ranging from 12-16 kcal/mol depending on the solvent system [25]. Entropy effects are particularly significant, with reactions in polar solvents exhibiting more negative activation entropies due to increased ordering in the transition state [26].

Solvent System Polarity Index Typical Yield (%) Reaction Rate Temperature Range (°C) Key Advantages Toluene 2.4 92 Fast 110-140 High yields, good solubility DMSO 7.2 69 Moderate 60-100 Enhanced reactivity Acetonitrile 5.8 42 Slow 80-120 Mild conditions 1,2-Dichloroethane 3.5 87.3 Fast 80 Excellent yields

Purification Techniques and Yield Optimization

The purification of (4-Hydroxyphenyl)diphenylphosphine requires specialized techniques due to the compound's air sensitivity and tendency toward oxidation [27] [28] [29]. Multiple purification strategies have been developed to achieve high purity while maintaining product integrity.

Chromatographic Purification Methods

Column chromatography represents the most widely employed purification technique, utilizing silica gel stationary phases with carefully optimized mobile phase compositions [30] [31]. The typical protocol employs a gradient elution beginning with hexane/ethyl acetate (80:20) and progressing to more polar compositions (70:30) [32]. This approach consistently achieves recovery yields of 85-95% with purities exceeding 95% [30].

Flash chromatography offers enhanced efficiency with significantly reduced purification times while maintaining excellent purity standards [27]. The use of smaller particle size silica gel (3 μm) enables rapid separation with recovery yields of 88-96% and purities greater than 96% [31]. The scalability and cost-effectiveness make flash chromatography particularly attractive for larger scale preparations [30].

Crystallization and Recrystallization Protocols

Crystallization techniques provide the highest purity products with minimal material loss [33] [34] [35]. The selection of appropriate crystallization solvents is critical, with heptane, toluene, and chloroform demonstrating particular efficacy [36]. These methods achieve recovery yields of 90-98% with purities exceeding 98%, making them ideal for applications requiring the highest quality materials [33].

Dynamic crystallization processes, including crystallization-induced asymmetric transformation, have enabled the synthesis of enantiomerically pure compounds [34] [35]. These sophisticated techniques can theoretically achieve 100% yield of optically pure material, overcoming the inherent 50% yield limitation of classical resolution methods [35] [37].

Specialized Purification Approaches

Vacuum distillation provides an effective purification method for volatile phosphine derivatives, though recovery yields are typically lower (70-85%) due to thermal decomposition concerns [38] [39]. The technique is particularly valuable for removing high-boiling impurities and achieving moderate purities of 90-95% [38].

High-performance liquid chromatography offers the highest resolution separation capability, achieving purities exceeding 99% with recovery yields of 92-99% [40] [41]. While limited in scalability due to cost considerations, preparative HPLC remains invaluable for analytical-scale purifications and the preparation of reference standards [42].

Protection and Stabilization Strategies

The protection of phosphine functionality during purification has been achieved through borane complexation [27] [43]. Phosphine-borane complexes demonstrate remarkable stability toward air and moisture while retaining the ability to regenerate the free phosphine under mild conditions [43]. This approach enables conventional purification techniques without the need for stringent inert atmosphere conditions [27].

Alternative protecting groups, including coordination to transition metals, have been explored for specialized applications [44] [45]. These methodologies expand the range of compatible purification conditions while maintaining product integrity [44].

Yield Optimization Strategies

Systematic optimization studies have identified key parameters for maximizing synthetic yields [18] [23] [46]. Temperature control emerges as the most critical factor, with optimal ranges varying significantly based on the specific synthetic methodology employed [23]. Substrate stoichiometry optimization demonstrates that modest excesses of phosphine reagents (1.2-1.5 equivalents) significantly enhance yields while minimizing waste [46].

Reaction atmosphere control is essential for air-sensitive transformations, with rigorous exclusion of oxygen and moisture providing substantial yield improvements [45] [38]. The use of high-purity reagents and freshly distilled solvents further enhances reproducibility and yield consistency [38].

Purification Method Recovery Yield (%) Purity Achieved Scalability Cost Efficiency Column Chromatography 85-95 >95% Good High Crystallization 90-98 >98% Excellent Very high Flash Chromatography 88-96 >96% Very good High Vacuum Distillation 70-85 90-95% Moderate Moderate Preparative HPLC 92-99 >99% Limited Low

XLogP3

4.3

Wikipedia

(4-Hydroxyphenyl)diphenylphosphine

Dates

Last modified: 08-16-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds

| Compound | Structural Features |

The compound (4-hydroxyphenyl)diphenylphosphine is systematically named 4-diphenylphosphanylphenol under IUPAC guidelines. This nomenclature reflects its structure: a phenol group substituted at the para-position with a diphenylphosphine moiety. The CAS Registry Number assigned to this compound is 5068-21-3, a unique identifier used across chemical databases and regulatory frameworks. Synonyms and Alternative Designations in Chemical DatabasesThis organophosphorus compound is cataloged under multiple synonyms in scientific literature and commercial databases:

These designations are critical for cross-referencing in synthesis protocols and material safety documentation. Molecular Formula and Structural Isomer ConsiderationsThe molecular formula of (4-hydroxyphenyl)diphenylphosphine is C₁₈H₁₅OP, with a molecular weight of 278.28 g/mol. Structural isomerism arises when comparing positional isomers such as (2-hydroxyphenyl)diphenylphosphine (CAS 60254-10-6), where the hydroxyl group occupies the ortho-position on the phenyl ring. Such isomers exhibit distinct physicochemical properties, including melting points (105–110°C for the para-isomer vs. 142–150°C for the ortho-isomer) and reactivity patterns. X-ray Crystallography Data and Bond ParametersThe crystallographic analysis of (4-Hydroxyphenyl)diphenylphosphine reveals important structural parameters that define its three-dimensional architecture. The compound crystallizes with characteristic melting point of 105-110°C [1] [4], indicating good thermal stability suitable for synthetic applications. The molecular structure consists of a central phosphorus atom bonded to three aromatic substituents: two phenyl groups and one 4-hydroxyphenyl group. Based on established phosphine geometries and related compounds, the phosphorus center adopts a trigonal pyramidal configuration with bond angles deviating from the ideal tetrahedral angle due to the lone pair on phosphorus [5] [6]. Bond Length Analysis:

The phosphorus-carbon bond lengths in (4-Hydroxyphenyl)diphenylphosphine are expected to fall within the typical range of 1.83-1.87 Å for P-C single bonds in arylphosphines [7]. The phenolic C-O bond length is anticipated to be in the range of 1.36-1.40 Å, consistent with standard phenol derivatives [8]. Bond Angle Considerations: The C-P-C bond angles around the phosphorus center are expected to be approximately 100-110°, influenced by the pyramidal geometry imposed by the phosphorus lone pair. This deviation from tetrahedral angles (109.5°) is characteristic of trivalent phosphorus compounds [6]. Nuclear Magnetic Resonance Spectral Signatures (¹H, ¹³C, ³¹P)Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of (4-Hydroxyphenyl)diphenylphosphine through multiple nuclei observations. ¹H Nuclear Magnetic Resonance Analysis: The proton nuclear magnetic resonance spectrum exhibits several distinct regions characteristic of the compound's structure. The aromatic protons from the three phenyl substituents appear in the typical aromatic region between 7.0-8.0 parts per million [9] [10]. The hydroxyl proton of the 4-hydroxyphenyl group manifests as a broad signal at approximately 9-10 parts per million, with broadening attributed to hydrogen bonding interactions and rapid exchange processes [11]. Detailed analysis of the aromatic region reveals multipicity patterns consistent with para-disubstituted and monosubstituted benzene rings. The 4-hydroxyphenyl group displays characteristic doublets for the ortho and meta protons relative to both the hydroxyl and phosphino substituents [12]. ¹³C Nuclear Magnetic Resonance Characteristics: Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the aromatic carbon framework. The aromatic carbons appear in the range of 120-160 parts per million, with distinct chemical shifts for carbons in different chemical environments [10]. The carbon bearing the hydroxyl group exhibits a characteristic downfield shift due to the electron-withdrawing effect of oxygen. Phosphorus-carbon coupling patterns are observable in carbon-13 spectra, with coupling constants providing information about the connectivity and bonding characteristics. The carbon atoms directly bonded to phosphorus show characteristic ¹J(P-C) coupling constants typically ranging from 10-20 Hz for aromatic systems [13]. ³¹P Nuclear Magnetic Resonance Features: Phosphorus-31 nuclear magnetic resonance represents the most diagnostic technique for characterizing the phosphorus environment. For (4-Hydroxyphenyl)diphenylphosphine, the phosphorus signal appears in the range of -10 to -30 parts per million, characteristic of triarylphosphines [14] [15]. The exact chemical shift depends on the electronic effects of the hydroxyl substituent and the overall electronic environment. The ³¹P signal appears as a singlet in proton-decoupled spectra, but phosphorus-proton coupling can be observed in coupled experiments, providing additional structural confirmation [15]. Mass Spectrometry Fragmentation PatternsMass spectrometry analysis of (4-Hydroxyphenyl)diphenylphosphine provides molecular weight confirmation and structural information through fragmentation patterns. The molecular ion peak appears at mass-to-charge ratio 278, corresponding to the molecular formula C₁₈H₁₅OP [2]. Primary Fragmentation Pathways: The fragmentation pattern follows predictable pathways based on the stability of resulting fragments and the weakness of specific bonds. The primary fragmentation involves loss of phenyl groups from the phosphorus center, generating characteristic fragment ions. Key fragmentation processes include:

Characteristic Fragment Ions:

The base peak typically corresponds to the most stable fragment, often the hydroxyphenyl cation due to resonance stabilization within the aromatic system [17] [18]. Infrared and Raman Vibrational Spectroscopy FeaturesVibrational spectroscopy provides detailed information about functional groups and bonding characteristics through characteristic absorption frequencies. Infrared Spectroscopy Analysis: The infrared spectrum of (4-Hydroxyphenyl)diphenylphosphine exhibits several characteristic absorption bands corresponding to specific vibrational modes: Hydroxyl Group Vibrations:

Aromatic System Vibrations:

Phosphorus-Related Vibrations:

Raman Spectroscopy Characteristics: Raman spectroscopy complements infrared analysis by providing information about symmetric vibrations and polarizable bonds. The aromatic ring breathing modes and symmetric C-C stretching vibrations are particularly prominent in Raman spectra [26] [27]. Key Raman-active vibrations include:

Vibrational Mode Assignments:

The synthesis of (4-Hydroxyphenyl)diphenylphosphine represents a significant challenge in organophosphorus chemistry due to the compound's dual functionality combining phenolic hydroxyl and triarylphosphine moieties [1] [2]. This comprehensive analysis examines the various synthetic approaches, reaction mechanisms, and optimization strategies employed for the efficient preparation of this important phosphine ligand. Traditional Phosphination RoutesTraditional phosphination methodologies for (4-Hydroxyphenyl)diphenylphosphine synthesis have evolved from classical organophosphorus chemistry principles. The most established approaches involve nucleophilic substitution reactions between phosphorus-containing reagents and functionalized aromatic substrates [3] [4]. Grignard-Diphenylphosphoryl Methodology The Grignard approach represents one of the earliest successful methodologies for synthesizing (4-Hydroxyphenyl)diphenylphosphine [4]. This route employs 4-bromophenol as the starting material, which is converted to the corresponding Grignard reagent followed by reaction with diphenylphosphoryl chloride. The typical procedure involves magnesium turnings in tetrahydrofuran at temperatures ranging from 0°C to room temperature over 12 hours [5]. While this methodology provides yields in the range of 55-75%, it suffers from significant limitations including air and moisture sensitivity of the Grignard reagents, requiring stringent inert atmosphere conditions [3]. Phosphine Oxide Reduction Strategy A more efficient approach involves the synthesis of 4-hydroxybenzaldehyde derivatives followed by reaction with diphenylphosphine oxide [6]. This methodology has demonstrated superior yields of up to 87.3% under relatively mild conditions of 80°C for 10 hours [6]. The reaction proceeds through nucleophilic addition of the phosphine oxide to the carbonyl group, followed by subsequent rearrangement to form the desired phosphine product. The use of 1,2-dichloroethane as solvent has proven particularly effective, providing excellent yields while maintaining operational simplicity [6]. Direct Phosphination Protocols Direct phosphination routes utilize 4-halophenol substrates in combination with diphenylphosphine under basic conditions [7]. These reactions typically require elevated temperatures of 100-150°C and employ strong bases such as sodium hydroxide or potassium carbonate [7]. While the direct approach offers conceptual simplicity, the harsh reaction conditions often limit functional group compatibility and result in variable yields ranging from 60-85% [8]. Alkaline Hydrolysis Methodologies The alkaline hydrolysis of aryl triphenylphosphonium salts provides an alternative synthetic pathway [9]. This approach operates through a three-step mechanism involving nucleophilic attack by hydroxide, deprotonation to form an oxyanionic phosphorane, and fragmentation to produce the phosphine oxide with concurrent expulsion of a carbanion [9]. While offering mild reaction conditions, this methodology exhibits substrate dependence and variable yields based on the electronic properties of the aryl substituents [9].

Transition Metal-Catalyzed Synthesis ApproachesTransition metal-catalyzed methodologies have revolutionized the synthesis of (4-Hydroxyphenyl)diphenylphosphine by enabling more efficient carbon-phosphorus bond formation under milder conditions with enhanced functional group tolerance [10] [11] [12]. Palladium-Catalyzed Methodologies Palladium-catalyzed cross-coupling reactions represent the most versatile approach for (4-Hydroxyphenyl)diphenylphosphine synthesis [11] [13]. The Pd(OAc)₂/dppf catalyst system has demonstrated exceptional efficacy in coupling aryl halides with phosphine nucleophiles [13]. These reactions typically operate at temperatures of 110-140°C with reaction times ranging from 6 to 72 hours, achieving yields of 70-99% with excellent enantioselectivity up to 99% enantiomeric excess [11] [12]. The mechanism involves oxidative addition of the aryl halide to the palladium center, followed by phosphine coordination and reductive elimination to form the carbon-phosphorus bond [12]. The use of microwave irradiation has been shown to reduce reaction times from 72 hours to 6 hours while maintaining or improving enantioselectivity [11]. Rhodium-Catalyzed Synthetic Protocols Rhodium complexes have emerged as highly effective catalysts for C-H activation-based synthesis of phosphine compounds [14] [15] [16]. These methodologies enable direct arylation of phosphines through rhodium-catalyzed oxidative coupling with aryl iodides [15] [17]. The reactions proceed at relatively mild temperatures of 25-80°C over 12-24 hours, providing yields of 65-90% with excellent regioselectivity [14] [16]. Electrocatalytic rhodium-mediated synthesis has shown particular promise, operating at room temperature through anodic oxidation-induced reductive elimination [16]. This approach eliminates the need for stoichiometric silver salt oxidants and enables scalable synthesis with yields of 75-95% [16]. Nickel-Catalyzed Approaches Nickel catalysts offer cost-effective alternatives for (4-Hydroxyphenyl)diphenylphosphine synthesis [18] [9]. The quaternization of methyldiphenylphosphine with aryl bromides using nickel catalysts proceeds efficiently at elevated temperatures of 80-120°C [9]. These reactions demonstrate remarkable functional group tolerance and can be completed in as little as 15 minutes to 20 hours depending on substrate reactivity, achieving yields of 48-90% [18] [9]. Photocatalytic Methodologies Recent developments in photocatalysis have introduced visible light-driven synthesis of (4-Hydroxyphenyl)diphenylphosphine [10] [19]. These reactions employ palladium complexes in combination with organic photocatalysts under blue light irradiation [10]. The mild reaction conditions (room temperature, 18 hours) and excellent functional group compatibility make this approach particularly attractive for sensitive substrates [19].

Solvent Systems and Reaction Kinetic StudiesThe choice of solvent system plays a crucial role in determining both the reaction rate and overall yield of (4-Hydroxyphenyl)diphenylphosphine synthesis [20] [21] [22]. Comprehensive kinetic studies have revealed significant solvent effects on reaction efficiency and selectivity. Aromatic Solvent Systems Toluene has emerged as the optimal solvent for many synthetic transformations, providing high yields of 92% under optimized conditions [23]. The relatively low polarity (polarity index 2.4) and excellent solubility characteristics for both organic substrates and phosphine products contribute to fast reaction rates [20]. Temperature ranges of 110-140°C are typically employed, taking advantage of toluene's favorable boiling point and thermal stability [23]. Polar Aprotic Solvents Dimethylsulfoxide demonstrates enhanced reactivity for certain transformations, particularly those involving ionic intermediates [24]. While yields are moderate (69%), the increased polarity (polarity index 7.2) facilitates improved solvation of charged species and enhances reaction rates at lower temperatures of 60-100°C [20]. However, the high boiling point and difficulty in removal can complicate product isolation [24]. Acetonitrile provides mild reaction conditions with good functional group compatibility, though yields are typically lower (42%) due to slower reaction rates [24]. The moderate polarity (polarity index 5.8) and ease of removal make acetonitrile suitable for temperature-sensitive substrates [20]. Specialized Solvent Systems 1,2-Dichloroethane has demonstrated exceptional performance in specific synthetic protocols, achieving yields of 87.3% under optimized conditions [6]. The intermediate polarity (polarity index 3.5) and excellent solvating properties for both polar and nonpolar species contribute to fast reaction rates [6]. Phenol as a high-boiling solvent (polarity index 6.3) enables elevated reaction temperatures while providing variable yields depending on substrate compatibility [9]. The ability to operate at temperatures of 80-150°C expands the scope of thermally-activated transformations [9]. Kinetic Analysis and Mechanistic Insights Detailed kinetic studies have revealed that solvent polarity significantly influences reaction mechanisms [25] [26]. In polar solvents, ionic pathways predominate with stepwise mechanisms involving phosphonium intermediates [25]. Conversely, nonpolar solvents favor concerted mechanisms with four-membered transition states [26]. Temperature-dependent studies demonstrate Arrhenius-type behavior with activation energies ranging from 12-16 kcal/mol depending on the solvent system [25]. Entropy effects are particularly significant, with reactions in polar solvents exhibiting more negative activation entropies due to increased ordering in the transition state [26].

Purification Techniques and Yield OptimizationThe purification of (4-Hydroxyphenyl)diphenylphosphine requires specialized techniques due to the compound's air sensitivity and tendency toward oxidation [27] [28] [29]. Multiple purification strategies have been developed to achieve high purity while maintaining product integrity. Chromatographic Purification Methods Column chromatography represents the most widely employed purification technique, utilizing silica gel stationary phases with carefully optimized mobile phase compositions [30] [31]. The typical protocol employs a gradient elution beginning with hexane/ethyl acetate (80:20) and progressing to more polar compositions (70:30) [32]. This approach consistently achieves recovery yields of 85-95% with purities exceeding 95% [30]. Flash chromatography offers enhanced efficiency with significantly reduced purification times while maintaining excellent purity standards [27]. The use of smaller particle size silica gel (3 μm) enables rapid separation with recovery yields of 88-96% and purities greater than 96% [31]. The scalability and cost-effectiveness make flash chromatography particularly attractive for larger scale preparations [30]. Crystallization and Recrystallization Protocols Crystallization techniques provide the highest purity products with minimal material loss [33] [34] [35]. The selection of appropriate crystallization solvents is critical, with heptane, toluene, and chloroform demonstrating particular efficacy [36]. These methods achieve recovery yields of 90-98% with purities exceeding 98%, making them ideal for applications requiring the highest quality materials [33]. Dynamic crystallization processes, including crystallization-induced asymmetric transformation, have enabled the synthesis of enantiomerically pure compounds [34] [35]. These sophisticated techniques can theoretically achieve 100% yield of optically pure material, overcoming the inherent 50% yield limitation of classical resolution methods [35] [37]. Specialized Purification Approaches Vacuum distillation provides an effective purification method for volatile phosphine derivatives, though recovery yields are typically lower (70-85%) due to thermal decomposition concerns [38] [39]. The technique is particularly valuable for removing high-boiling impurities and achieving moderate purities of 90-95% [38]. High-performance liquid chromatography offers the highest resolution separation capability, achieving purities exceeding 99% with recovery yields of 92-99% [40] [41]. While limited in scalability due to cost considerations, preparative HPLC remains invaluable for analytical-scale purifications and the preparation of reference standards [42].Protection and Stabilization Strategies The protection of phosphine functionality during purification has been achieved through borane complexation [27] [43]. Phosphine-borane complexes demonstrate remarkable stability toward air and moisture while retaining the ability to regenerate the free phosphine under mild conditions [43]. This approach enables conventional purification techniques without the need for stringent inert atmosphere conditions [27]. Alternative protecting groups, including coordination to transition metals, have been explored for specialized applications [44] [45]. These methodologies expand the range of compatible purification conditions while maintaining product integrity [44]. Yield Optimization Strategies Systematic optimization studies have identified key parameters for maximizing synthetic yields [18] [23] [46]. Temperature control emerges as the most critical factor, with optimal ranges varying significantly based on the specific synthetic methodology employed [23]. Substrate stoichiometry optimization demonstrates that modest excesses of phosphine reagents (1.2-1.5 equivalents) significantly enhance yields while minimizing waste [46]. Reaction atmosphere control is essential for air-sensitive transformations, with rigorous exclusion of oxygen and moisture providing substantial yield improvements [45] [38]. The use of high-purity reagents and freshly distilled solvents further enhances reproducibility and yield consistency [38].

XLogP3 4.3

Wikipedia

(4-Hydroxyphenyl)diphenylphosphine

Dates

Last modified: 08-16-2023

Explore Compound TypesGet ideal chemicals from 750K+ compounds

|

|---|